(Z)-but-2-enedioic acid;6-chloro-2-(4-methylpiperazin-1-yl)-3-propan-2-ylbenzimidazol-5-amine
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Overview
Description
(Z)-but-2-enedioic acid;6-chloro-2-(4-methylpiperazin-1-yl)-3-propan-2-ylbenzimidazol-5-amine is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzimidazole core, a piperazine ring, and a butenedioic acid moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioic acid;6-chloro-2-(4-methylpiperazin-1-yl)-3-propan-2-ylbenzimidazol-5-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzimidazole Core: The synthesis begins with the formation of the benzimidazole core through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of the Chlorine Atom: The chlorine atom is introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Piperazine Ring: The piperazine ring is attached through nucleophilic substitution reactions, where the benzimidazole derivative reacts with 4-methylpiperazine.
Incorporation of the Butenedioic Acid Moiety: The final step involves the addition of the butenedioic acid moiety, which can be achieved through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-but-2-enedioic acid;6-chloro-2-(4-methylpiperazin-1-yl)-3-propan-2-ylbenzimidazol-5-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest. Researchers investigate its potential as an antimicrobial, antiviral, or anticancer agent.
Medicine
In medicine, the compound is explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development. Studies focus on its efficacy, safety, and mechanism of action in treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it valuable for the synthesis of high-value products.
Mechanism of Action
The mechanism of action of (Z)-but-2-enedioic acid;6-chloro-2-(4-methylpiperazin-1-yl)-3-propan-2-ylbenzimidazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and block its activity, thereby preventing a biological response. Alternatively, it may inhibit an enzyme, reducing the production of a specific metabolite.
Comparison with Similar Compounds
Similar Compounds
(Z)-but-2-enedioic acid;6-chloro-2-(4-methylpiperazin-1-yl)-3-propan-2-ylbenzimidazol-5-amine: This compound is unique due to its specific combination of functional groups and structural features.
6-chloro-2-(4-methylpiperazin-1-yl)-3-propan-2-ylbenzimidazole: Similar but lacks the butenedioic acid moiety.
(Z)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-3-propan-2-ylbenzimidazole: Similar but lacks the chlorine atom.
Uniqueness
The uniqueness of this compound lies in its combination of a benzimidazole core, a piperazine ring, and a butenedioic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H30ClN5O8 |
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Molecular Weight |
540.0 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;6-chloro-2-(4-methylpiperazin-1-yl)-3-propan-2-ylbenzimidazol-5-amine |
InChI |
InChI=1S/C15H22ClN5.2C4H4O4/c1-10(2)21-14-9-12(17)11(16)8-13(14)18-15(21)20-6-4-19(3)5-7-20;2*5-3(6)1-2-4(7)8/h8-10H,4-7,17H2,1-3H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
InChI Key |
ZEYGAOFLBIEQJQ-SPIKMXEPSA-N |
Isomeric SMILES |
CC(N1C(=NC2=C1C=C(C(=C2)Cl)N)N3CCN(CC3)C)C.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C)N1C2=C(C=C(C(=C2)N)Cl)N=C1N3CCN(CC3)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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